Sodefrin
Description
Properties
Molecular Formula |
C48H86N12O15 |
|---|---|
Molecular Weight |
1071.3 g/mol |
IUPAC Name |
6-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[2-[[1-[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C48H86N12O15/c1-8-27(6)38(59-40(66)29(51)23-61)47(73)60-19-13-16-36(60)46(72)58-35(24-62)45(71)53-30(14-9-11-17-49)41(67)57-34(22-37(63)64)42(68)52-28(7)39(65)55-32(20-25(2)3)44(70)56-33(21-26(4)5)43(69)54-31(48(74)75)15-10-12-18-50/h25-36,38,61-62H,8-24,49-51H2,1-7H3,(H,52,68)(H,53,71)(H,54,69)(H,55,65)(H,56,70)(H,57,67)(H,58,72)(H,59,66)(H,63,64)(H,74,75) |
InChI Key |
FEDVAMPMWFINFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Molecular Biology and Biosynthesis of Sodefrin
Sodefrin Precursor Protein (SPF)
The Sodefrin Precursor Protein serves as the raw material from which the active sodefrin peptide is generated through post-translational modifications. researchgate.netnih.gov
Molecular Cloning and Characterization of SPF cDNAs
Molecular cloning techniques have been instrumental in understanding the genetic basis of sodefrin production. A cDNA clone encoding the sodefrin precursor protein was successfully isolated from a Cynops pyrrhogaster abdominal gland cDNA library. core.ac.ukbioone.orgnih.gov This cDNA was found to contain 1364 base pairs (bps) with an open reading frame of 567 bps, encoding a precursor protein of 189 amino acid residues. bioone.org The sodefrin sequence is located in the C-terminal region of this precursor protein, specifically at residues 177-186. nih.govmdpi.comnih.gov
Similar cloning efforts in Cynops ensicauda, a congeneric species, yielded a cDNA clone homologous to the sodefrin precursor cDNA. core.ac.ukbioone.orgpsu.edu This clone encoded a precursor protein of 192 amino acid residues, which included a sodefrin-like peptide sequence with two amino acid substitutions compared to C. pyrrhogaster sodefrin. core.ac.ukbioone.orgpsu.edu The nucleotide sequence of the C. ensicauda cDNA showed 93% homology with the C. pyrrhogaster cDNA, while the deduced amino acid sequence exhibited 82% homology. bioone.orgpsu.edu
Northern blot analysis has shown that sodefrin mRNA has a size of approximately 1.5 kb and is expressed exclusively in the abdominal gland of C. pyrrhogaster. psu.edu
Gene Family Analysis of Sodefrin and Related Precursor Proteins
Genes encoding the precursor protein of peptide pheromones like sodefrin and Sodefrin Precursor-Like Factors (SPFs) that lack peptide pheromone sequences belong to the same multigene family. nih.govresearchgate.netresearchgate.net Sodefrin precursors show a higher sequence similarity with the SPF-β subgroup, suggesting that this subgroup is the genetic origin of the peptide pheromone precursor proteins. nih.govresearchgate.netresearchgate.net
The SPF family of proteins is present in several salamander families and even some frogs, indicating an ancient origin in amphibian evolution, potentially predating the divergence of the Plethodontidae and Salamandridae families. researchgate.netoup.complos.org While sodefrin is a decapeptide, other members of the SPF family are much larger proteins. researchgate.netresearchgate.netresearchgate.net
Phylogenetic analysis of sodefrin precursor-related proteins has been conducted to understand their evolutionary relationships. nih.govresearchgate.net Studies have revealed that sodefrin precursor transcripts contain an extra 62-base insertion compared to SPF transcripts. nih.govresearchgate.netresearchgate.net This insertion causes a frameshift in protein translation, leading to the generation of the sodefrin sequence and the necessary enzymatic cleavage sites for sodefrin production. nih.govresearchgate.netresearchgate.net Multiple genes encoding sodefrin or sodefrin-variant precursors and SPFs are expressed in the abdominal gland of individual Cynops newts. nih.govresearchgate.netresearchgate.net
Gene family analysis indicates that proteinaceous pheromones that diversify through gene duplication can lead to shifts in courtship signals. nih.gov Plethodontid salamanders, for instance, express up to eight divergent SPF genes, along with other pheromone genes like Plethodontid Modulating Factor (PMF) and Plethodontid Receptivity Factor (PRF). nih.gov
Transcriptional Regulation of SPF Genes
The expression of SPF genes, including the sodefrin precursor, is subject to transcriptional regulation. In Cynops pyrrhogaster, the levels of preprosodefrin mRNA in the abdominal gland are elevated by a combination of prolactin (PRL) and androgen. nih.govbioone.orgresearchgate.netbioscientifica.com This hormonal regulation indicates that the synthesis of the sodefrin precursor is stimulated by these hormones. nih.govbioone.orgresearchgate.netbioscientifica.com
Studies have shown that sodefrin mRNA content in the abdominal gland increases markedly in castrated and hypophysectomized newts after treatment with androgen and prolactin, as assessed by Northern blot analysis using sodefrin cDNA. nih.govresearchgate.netbioscientifica.com This provides evidence for the transcriptional control of the sodefrin precursor gene by these endocrine factors.
Post-Translational Processing and Maturation of Sodefrin
Sodefrin is generated from its larger precursor protein through post-translational modifications, primarily involving enzymatic cleavage. researchgate.netnih.govwikipedia.orgthermofisher.com
Enzymatic Cleavage Mechanisms in Sodefrin Generation
Sequence analysis of the sodefrin precursor cDNA revealed that the sodefrin peptide is located in the C-terminal region, flanked by specific amino acid sequences. nih.govbioone.org At the N-terminus of the sodefrin sequence (residues 177-186), the flanking sequence is Leu174-Gly175-Arg176. nih.govbioone.org At the C-terminus, the sodefrin sequence is extended by the tripeptide sequence Ile187-Ser188-Ala189. nih.govbioone.org This arrangement suggests that sodefrin is generated by enzymatic cleavage at monobasic sites (Arginine and Lysine) within the precursor molecule. nih.govbioone.org
Evidence for the presence of proteolytic enzymes capable of generating sodefrin in the abdominal gland of C. pyrrhogaster has been demonstrated through enzymatic assays. nih.govbioone.orgcenmed.comnii.ac.jp Using synthetic substrates like Boc-Leu-Gly-Arg-MCA and Boc-Leu-Leu-Lys-MCA, researchers showed that crude extracts of the abdominal gland could hydrolyze these substrates, liberating 7-amino-4-methylcoumarin. nih.govbioone.orgcenmed.com This hydrolysis indicates the presence of enzymes that cleave at the Arg176-Ser177 and Lys186-Ile187 bonds to generate sodefrin from its precursor. nih.govmdpi.comnih.gov
The enzymatic activity for cleaving Boc-Leu-Gly-Arg-MCA was found to be optimal at pH 9.0 and 45°C, while the activity for Boc-Leu-Leu-Lys-MCA was optimal at pH 9.0 and 40°C. nih.govbioone.org Studies using specific inhibitors suggest the involvement of enzymes belonging to the serine protease family in this process. nih.gov Furthermore, the enzymatic activity in abdominal gland extracts from sexually developed males was significantly higher than that from sexually undeveloped males, correlating with the physiological state of the newt. nih.gov
Unlike many ordinary peptide hormones that are processed by cleavage at dibasic amino acid sites, the processing of the sodefrin precursor appears to involve cleavage at monobasic sites. core.ac.uk
Intracellular Localization and Secretory Pathway of Sodefrin
Immunostaining studies of the abdominal gland using antiserum against sodefrin have shown that sodefrin is present in the epithelial cells. nih.govbioone.orgpsu.eduresearchgate.netbioscientifica.com The pheromone is predominantly localized within secretory granules. nih.govbioone.orgpsu.eduresearchgate.netbioscientifica.comcore.ac.uk Immunoelectron microscopy has further confirmed the localization of immunogold particles, indicating the presence of sodefrin, mainly within these secretory granules in the epithelial cells of the abdominal gland. bioone.orgpsu.edu
During courtship, sodefrin is released from the cloaca through the ducts of the abdominal gland. researchgate.netbioone.org The discharge of sodefrin is accelerated by arginine vasotocin (B1584283) (AVT), with its action mediated by the V1 receptor. bioone.org This suggests that sodefrin follows a secretory pathway involving packaging into granules and subsequent release from the gland. The localization within secretory granules is consistent with a regulated secretory pathway, where the mature peptide is stored before being released upon appropriate stimulation.
Here is a data table summarizing some key characteristics of the sodefrin precursor protein:
| Characteristic | Value | Source |
| Organism | Cynops pyrrhogaster | core.ac.ukbioone.org |
| Precursor Length | 189 amino acid residues | nih.govmdpi.combioone.org |
| Sodefrin Location | Residues 177-186 (C-terminus) | nih.govmdpi.comnih.gov |
| cDNA Length | 1364 bps | bioone.org |
| Open Reading Frame (ORF) | 567 bps | bioone.org |
| Tissue Expression | Abdominal gland (exclusive) | psu.edu |
| Hormonal Regulation | Stimulated by Prolactin and Androgen | nih.govbioone.orgresearchgate.netbioscientifica.com |
| Cleavage Sites | Monobasic (Arg, Lys) | nih.govbioone.org |
| Processing Enzymes | Serine proteases (suggested) | nih.gov |
| Intracellular Localization | Secretory granules in epithelial cells | nih.govbioone.orgpsu.eduresearchgate.netbioscientifica.comcore.ac.uk |
Here is a data table comparing the sodefrin precursor cDNAs from two Cynops species:
| Characteristic | Cynops pyrrhogaster | Cynops ensicauda | Source |
| Precursor Length | 189 amino acids | 192 amino acids | core.ac.ukbioone.orgnih.gov |
| cDNA Homology | 100% | 93% | bioone.orgpsu.edu |
| Deduced Amino Acid Homology | 100% | 82% | bioone.orgpsu.edu |
| Sodefrin Variant | Sodefrin | Sodefrin-like peptide ([Leu3, Gln8]sodefrin) | nih.govcore.ac.ukbioone.orgpsu.eduresearchgate.net |
Cellular and Subcellular Mechanisms of Sodefrin Action
Sodefrin Receptor Pharmacology
The detection of Sodefrin is initiated by its interaction with specific receptors located on the sensory cells of the vomeronasal organ nih.gov. These receptors are key determinants of the sensitivity and specificity of the pheromone response.
Identification and Characterization of Vomeronasal Receptors for Sodefrin
Research indicates that Sodefrin elicits a marked response in the vomeronasal epithelium of sexually mature female Cynops pyrrhogaster nih.govresearchgate.net. While the precise molecular identity of the Sodefrin receptor(s) has not been explicitly defined in the provided literature in terms of specific vomeronasal receptor families (e.g., V1Rs or V2Rs), it is established that the vomeronasal organ, which is the target organ for Sodefrin, is equipped with vomeronasal receptors (VRs) that belong to the superfamily of G protein-coupled receptors (GPCRs) and are specialized for detecting chemosensory signals like pheromones frontiersin.org. The responsiveness of vomeronasal cells to Sodefrin has been shown to be dependent on the sexual and hormonal state of the female newt, suggesting a regulated expression or activity of the relevant receptors nih.gov.
Receptor Binding Kinetics and Specificity
The interaction between Sodefrin and its vomeronasal receptor(s) exhibits characteristics of specific ligand-receptor binding. The pheromone elicits a concentration-dependent increase in the population of responsive vomeronasal cells nih.gov. This saturable relationship between pheromone concentration and cellular response is a hallmark of receptor-mediated signaling justintimemedicine.com. Furthermore, the biological activity of Sodefrin is notably species-specific; it effectively attracts Cynops pyrrhogaster females but not females of the congeneric species C. ensicauda nih.govresearchgate.netresearchgate.net. C. ensicauda produces variants of Sodefrin, such as silefrin and caudarin, which differ in amino acid sequence and attract their own conspecific females researchgate.netresearchgate.netnih.gov. This species specificity at the behavioral level strongly implies a corresponding specificity in the binding interaction between Sodefrin and its receptor(s) in C. pyrrhogaster, distinguishing it from the receptors or their interactions with pheromone variants in C. ensicauda. While detailed kinetic parameters such as association (kon) and dissociation (koff) rates or equilibrium dissociation constants (Kd) for Sodefrin binding to its receptor were not found, the observed concentration-dependent response and species specificity underscore the selective nature of this interaction nih.govjustintimemedicine.combiologists.comd-nb.infonih.gov.
Intracellular Signaling Pathways Mediated by Sodefrin
Upon binding to its receptor(s) in the vomeronasal epithelium, Sodefrin triggers intracellular signaling events that lead to a physiological response, notably an increase in intracellular calcium concentration ([Ca2+]i) nih.gov. This calcium mobilization is a critical step in the signal transduction cascade initiated by Sodefrin.
Phospholipase C (PLC)-Dependent Signaling
Pharmacological investigations have revealed that the increase in intracellular calcium concentration in response to Sodefrin is mediated by Phospholipase C (PLC) nih.gov. PLC is a key enzyme in several GPCR-mediated signaling pathways bio-rad.comfrontierspartnerships.orgyoutube.com. Upon activation, likely through a G protein coupled to the Sodefrin receptor, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) bio-rad.comfrontierspartnerships.orgyoutube.com. The involvement of PLC is essential for generating the calcium signal in all vomeronasal cells that respond to Sodefrin nih.gov.
Inositol 1,4,5-Trisphosphate (IP3) Pathway Engagement
The IP3 generated by PLC activation plays a significant role in the Sodefrin-induced increase in [Ca2+]i in a subset of responsive cells nih.gov. IP3 is a water-soluble molecule that diffuses into the cytoplasm and binds to specific receptors, known as IP3 receptors (IP3Rs), located on the endoplasmic reticulum (ER) membrane bio-rad.comfrontierspartnerships.orgyoutube.com. The ER serves as a major intracellular store of calcium ions youtube.com. Binding of IP3 to its receptor channels leads to their opening, resulting in the rapid release of stored calcium from the ER into the cytosol, thereby increasing [Ca2+]i bio-rad.comfrontierspartnerships.orgyoutube.com. This pathway is involved in approximately 50% of the vomeronasal cells that show a calcium response to Sodefrin nih.gov.
Intracellular Calcium Dynamics and Regulation in Response to Sodefrin
Exposure of dissociated vomeronasal (VN) cells from sexually developed female newts to sodefrin elicits a notable increase in intracellular calcium ion concentrations ([Ca2+]i) in a subset of these cells. nih.gov This elevation in [Ca2+]i is concentration-dependent, with a higher proportion of VN cells responding at increased sodefrin concentrations. nih.gov The signal transduction pathway mediating this calcium increase involves phospholipase C (PLC). nih.gov Pharmacological investigations suggest that PLC is essential for generating the Ca2+ signal in all sodefrin-responsive VN cells. nih.gov Downstream of PLC, the signaling appears to diverge: approximately 50% of the responsive cells utilize the inositol 1,4,5-trisphosphate (IP3) pathway, while the remaining cells involve the diacylglycerol (DAG)-protein kinase C (PKC) pathway. nih.gov Pheromonal stimulation of the vomeronasal organ has been shown to result in increased IP3 levels, implying a role for calcium in vomeronasal signal transduction. psu.edu The phosphoinositide cycle, activated by agonist binding to receptors, leads to the hydrolysis of PIP2, producing IP3 and DAG. psu.edu IP3 then stimulates the release of calcium from intracellular endoplasmic reticulum stores. psu.edu
Potential Involvement of L-type Calcium Channels in Sodefrin-Induced Calcium Signals
In the subset of sodefrin-responsive vomeronasal cells where the DAG-PKC pathway is implicated, the increase in [Ca2+]i is postulated to be induced by the influx of Ca2+ through L-type calcium channels. nih.gov This suggests that, in addition to the release of calcium from intracellular stores mediated by IP3, sodefrin signaling can also involve the entry of extracellular calcium through specific ion channels.
Hormonal Modulation of Sodefrin Responsiveness
The sensitivity of the vomeronasal epithelium to sodefrin is significantly influenced by the hormonal state of the female newt. agriculturejournals.cznih.govbioone.orgnih.gov This hormonal dependency highlights the integration of pheromonal signaling with the endocrine system to regulate reproductive behavior.
Hormonal Modulation of Sodefrin Responsiveness
Influence of Prolactin on Vomeronasal Cell Sensitivity to Sodefrin
Prolactin (PRL) plays a key role in enhancing the responsiveness of vomeronasal cells to sodefrin. agriculturejournals.cznih.govbioone.orgnih.gov Studies in ovariectomized female newts have shown that treatment with prolactin, particularly in combination with estrogen, markedly enhances the electro-olfactogram (EOG) response to sodefrin, a measure of vomeronasal sensitivity. bioone.orgnih.gov While a combination of PRL and estrogen produces a strong effect, treatment with PRL alone can also considerably enhance the EOG response. bioone.orgnih.gov The vomeronasal epithelium of sexually undeveloped females, which scarcely responds to sodefrin, shows restored responsiveness after treatment with prolactin and gonadotropin. bioone.orgpsu.edu
Regulation by Estradiol (B170435) and Androgens on Sodefrin Response
Estradiol, a key estrogen, also significantly modulates the vomeronasal response to sodefrin. agriculturejournals.cznih.govbioone.orgnih.gov Similar to prolactin, estradiol treatment in ovariectomized females markedly enhances the EOG response to sodefrin, with a notable synergistic effect observed when combined with prolactin. bioone.orgnih.gov Estradiol alone can also considerably enhance the EOG response. bioone.orgnih.gov The sensitivity of the vomeronasal epithelium to sodefrin is concluded to be under the control of both PRL and estrogen. bioone.orgnih.gov
While androgens, such as testosterone (B1683101) and androstenedione, are primarily known for their role in stimulating sodefrin synthesis in male newts, their direct influence on female vomeronasal responsiveness to sodefrin is less prominent compared to prolactin and estradiol. agriculturejournals.cznih.govbioone.orgpsu.eduresearchgate.netnih.govoup.com However, a slight but significant elevation in EOG response was observed in castrated males receiving estrogen alone or in combination with PRL, suggesting a potential, albeit minor, influence or interaction in a different physiological context. bioone.orgnih.gov
Neuroendocrine Axes Controlling Sodefrin Signal Transduction
The hormonal regulation of sodefrin responsiveness is integrated within broader neuroendocrine axes that control reproductive function in newts. The responsiveness of the vomeronasal epithelium to sodefrin is dependent on the reproductive state, being significantly higher in sexually developed females compared to non-reproductive females or males. nih.gov This sex- and hormone-dependency is evidenced at the cellular level by changes in sodefrin-inducible intracellular calcium increases. nih.gov
The pituitary gland plays a crucial role, as hypophysectomized and ovariectomized females show no sodefrin-inducible increase in [Ca2+]i, which is restored by supplementation with prolactin and estradiol. nih.gov This indicates that pituitary hormones, particularly prolactin, are essential for establishing or maintaining the vomeronasal sensitivity to sodefrin. The involvement of gonadotropins, which regulate sex steroid production, further links sodefrin responsiveness to the hypothalamic-pituitary-gonadal (HPG) axis. bioone.orgpsu.edu
While the primary action of sodefrin is mediated through the vomeronasal organ, the vomeronasal pathway projects to the accessory olfactory bulb, which in turn projects to areas in the brain involved in reproductive behaviors, such as the medial amygdala and hypothalamus. psu.eduljmu.ac.ukfrontiersin.org This neural circuitry provides the anatomical basis for neuroendocrine modulation of pheromonal responses, allowing hormones to influence the processing of sodefrin signals and ultimately impact reproductive behavior. Although specific neuroendocrine axes controlling sodefrin signal transduction at the cellular level are not fully elucidated, the dependence on pituitary hormones (like prolactin) and gonadal steroids (like estradiol and androgens) clearly places this process under neuroendocrine control. The synthesis of sodefrin itself in males is also regulated by prolactin and androgen, highlighting a coordinated neuroendocrine control over both pheromone production and female responsiveness. agriculturejournals.cznih.govbioone.orgpsu.eduresearchgate.netnih.govoup.com
Advanced Methodologies in Sodefrin Research
Chemical Synthesis Methodologies for Sodefrin and its Analogs
The study of sodefrin and the development of potential applications necessitate reliable methods for its chemical synthesis and the generation of structural analogs.
Solid-phase peptide synthesis (SPPS) is a fundamental technique for assembling peptides, including sodefrin and its analogs. powdersystems.com This method, pioneered by Robert Bruce Merrifield, involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a resin. powdersystems.com The synthesis proceeds from the C-terminus to the N-terminus. beilstein-journals.org Each cycle involves deprotection of the N-terminus of the resin-bound amino acid or peptide, followed by coupling with a protected amino acid. powdersystems.com The use of a solid support simplifies purification, as excess reagents and byproducts can be removed by washing after each step. powdersystems.com
For sodefrin, a decapeptide with the sequence Ser-Ile-Pro-Ser-Lys-Asp-Ala-Leu-Leu-Lys, SPPS allows for the controlled assembly of this specific sequence. researchgate.netnih.gov Various SPPS strategies exist, with the Fmoc/t-Bu strategy being commonly used due to its orthogonality and mild deprotection conditions. beilstein-journals.org The choice of resin and protecting groups is critical for achieving high yields and purity, especially for longer or more complex sequences. SPPS is also instrumental in synthesizing sodefrin variants or analogs with modifications at specific amino acid positions to study structure-activity relationships. For example, studies on Cynops ensicauda have identified a sodefrin variant, silefrin, which differs by two amino acid substitutions (Leu for Pro at position 3 and Gln for Leu at position 8) and has species-specific activity. core.ac.ukresearchgate.net Synthesis of such variants is readily achievable using SPPS.
Following solid-phase synthesis, crude peptides, including sodefrin and its analogs, require rigorous purification and validation to ensure their identity and purity. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a standard technique for purifying synthetic peptides based on their hydrophobicity. core.ac.ukproquest.com Multiple purification cycles may be necessary to achieve the desired level of purity. proquest.com
Validation of the synthesized peptide involves confirming its amino acid sequence, composition, and molecular mass. Techniques such as amino acid analysis, N-terminal sequencing (e.g., Edman degradation), and mass spectrometry (e.g., electrospray ionization mass spectrometry, ESI-MS) are routinely employed. core.ac.ukproquest.com For instance, direct sequencing and ESI-TOF/MS were used to determine the amino acid sequence and molecular mass of native and synthetic silefrin. core.ac.uk These analytical methods are crucial to confirm that the synthetic peptide is identical to the native compound or has the intended modifications in the case of analogs, and that it is free from significant impurities that could interfere with biological assays.
Solid-Phase Peptide Synthesis Approaches
Electrophysiological Techniques for Vomeronasal Organ Response Assessment
To understand how sodefrin is detected by the newt, electrophysiological techniques are employed to measure the responses of the vomeronasal organ (VNO), the primary olfactory organ involved in pheromone detection in many vertebrates. nih.gov
The technique typically involves placing a recording electrode on the surface of the vomeronasal epithelium while applying controlled concentrations of sodefrin. nih.gov A reference electrode is placed in a nearby indifferent location. The resulting voltage deflection, the EOG signal, reflects the depolarization of the sensory neurons. The amplitude and kinetics of the EOG response provide information about the sensitivity of the VNO to sodefrin and the time course of the response. Studies have shown that synthetic sodefrin evokes a marked EOG response in the vomeronasal epithelium of sexually mature female Cynops pyrrhogaster. nih.govresearchgate.net EOG recordings can also be used to compare the efficacy of sodefrin analogs or to investigate the effects of physiological conditions (e.g., hormonal status) on VNO responsiveness. nih.govresearchgate.net
While EOG provides a population response, single-cell electrophysiology techniques, such as patch-clamp recording, allow for the investigation of the electrical activity of individual vomeronasal sensory neurons (VSNs) in response to sodefrin. nih.gov This provides a more detailed understanding of the cellular mechanisms of sodefrin detection.
Single-cell recordings can reveal the types of ion channels involved in the transduction of the sodefrin signal, the sensitivity of individual neurons to varying concentrations of the pheromone, and the response properties of different populations of VSNs. Although specific single-cell recording data for sodefrin in newts were not prominently detailed in the search results, this methodology is a standard approach in vomeronasal research to complement EOG findings and dissect the molecular and cellular events underlying pheromone perception. nih.govoup.com
Electroolfactogram (EOG) Recording and Analysis
Quantitative Biological Assays for Pheromone Activity
Quantitative biological assays are essential to confirm the pheromone activity of sodefrin and its analogs and to determine their potency. These assays typically involve observing and quantifying specific behaviors elicited by the pheromone in the target organism.
For sodefrin, the primary biological assay is the female-attracting activity test. core.ac.ukproquest.commdpi.com This assay measures the preference of female newts for water containing sodefrin compared to control water. A common setup involves a container divided into compartments, where the movement and location of the female newt are monitored in the presence of the test substance. core.ac.ukmdpi.com
Data from such assays can be quantitative, measuring parameters like the time spent in the sodefrin-containing area, the number of entries into that area, or the minimum effective concentration required to elicit a response. nih.govresearchgate.netproquest.com Studies have determined that the minimum effective concentration of sodefrin for attracting female Cynops pyrrhogaster is in the range of 0.1–1.0 pmol/L. nih.govresearchgate.net These quantitative data are crucial for comparing the activity of synthetic sodefrin to the native compound and for evaluating the pheromonal potency of synthetic analogs. core.ac.ukresearchgate.net
Here is an example of how quantitative data from a biological assay might be presented:
| Substance Tested | Minimum Effective Amount (in 3000 mL water) | Female Attraction Activity |
| Native Sodefrin | Equivalent of 0.1% abdominal gland content proquest.com | High proquest.com |
| Synthetic Sodefrin | 10 ng core.ac.uk | Similar to Native core.ac.ukresearchgate.net |
| Synthetic Silefrin (C. ensicauda variant) | 10 ng core.ac.uk | Attracts C. ensicauda females core.ac.ukresearchgate.net |
| Synthetic Silefrin (C. pyrrhogaster females) | Not effective core.ac.ukresearchgate.net | None core.ac.ukresearchgate.net |
| Synthetic [Gln8]sodefrin (C. ensicauda females) | Considerable preference mdpi.com | High mdpi.com |
Note: The minimum effective amount for native sodefrin is given relative to the gland content, while for synthetic peptides it's given in mass. Direct comparison requires knowledge of the total sodefrin content in 0.1% of the gland.
These assays confirm the behavioral significance of sodefrin and its variants and are indispensable for research aimed at understanding the chemical communication system of these newts.
Calcium Imaging for Cellular Responsiveness Quantification
Calcium imaging is a technique used to monitor changes in intracellular calcium ion concentrations ([Ca²⁺]ᵢ), which can indicate cellular responses to external stimuli, such as pheromones. This method has been applied to study the responsiveness of vomeronasal cells in female newts to Sodefrin. nih.govresearchgate.net
Studies using calcium imaging systems have shown that Sodefrin elicits a marked elevation of [Ca²⁺]ᵢ in a specific population of dissociated vomeronasal cells from sexually developed female Cynops pyrrhogaster. nih.gov The proportion of responsive cells increases in a concentration-dependent manner. nih.gov This response is species-specific, as pheromones from different species were ineffective. nih.gov The responsiveness of vomeronasal cells to Sodefrin, as measured by calcium imaging, is also dependent on sex and hormones, with cells from non-reproductive females or males showing little response. nih.gov Hormonal supplementation in hypophysectomized and ovariectomized females restored the [Ca²⁺]ᵢ responses to Sodefrin. nih.gov Pharmacological approaches combined with calcium imaging have indicated the involvement of the phospholipase C (PLC)-inositol 1,4,5-trisphosphate (IP₃) and/or PLC-diacylglycerol (DAG)-protein kinase C (PKC) pathways in generating the Ca²⁺ signal in response to Sodefrin. nih.gov
Immunoassays for Sodefrin Detection and Quantification
Immunoassays are biochemical tests that measure the presence or concentration of a substance using an antibody or antiserum. These techniques have been employed for the detection and quantification of Sodefrin. nih.govbioscientifica.comresearchgate.net
Immunostaining of the abdominal gland using antiserum against Sodefrin has shown that Sodefrin is localized within the epithelial cells, primarily within secretory granules. nih.govbioscientifica.comresearchgate.net Immunoassays have also been used to quantify Sodefrin content in the abdominal gland. nih.govbioscientifica.comresearchgate.net These studies revealed that Sodefrin content in male C. pyrrhogaster decreases after castration and hypophysectomy, and significantly increases after treatment with androgen and prolactin. nih.govbioscientifica.comresearchgate.net This demonstrates the hormone-dependent regulation of Sodefrin production. nih.govbioscientifica.comresearchgate.net While the provided search results specifically mention radioimmunoassay (RIA) in the context of cross-reactivity studies with a Sodefrin antiserum bioone.org, the general principle of immunoassay is applicable for detection and quantification as described.
Genomic and Transcriptomic Approaches
Genomic and transcriptomic approaches provide insights into the genes encoding pheromones and their expression patterns.
cDNA Library Construction and Sequencing for Pheromone Gene Discovery
cDNA libraries represent the mRNA molecules present in a specific tissue or cell type at a given time, serving as a valuable resource for discovering genes, including those encoding pheromones and their precursors. Sequencing of these libraries allows for the determination of the nucleotide sequences of these genes.
cDNA libraries constructed from the abdominal gland mRNA of Cynops pyrrhogaster have been used to isolate cDNA clones encoding the Sodefrin precursor protein. bioone.orgcore.ac.uknih.gov Analysis of a Sodefrin precursor cDNA clone revealed a sequence of 1364 base pairs (bps) with an open reading frame (ORF) of 567 bps, encoding a precursor protein of 189 amino acid residues. bioone.orgcore.ac.uknih.gov The Sodefrin molecule is located near the C-terminus of this precursor protein. bioone.org Similarly, a cDNA clone encoding a Sodefrin-like peptide precursor was obtained from a Cynops ensicauda abdominal gland cDNA library, showing high homology to the C. pyrrhogaster cDNA but encoding a precursor with amino acid substitutions in the pheromone sequence. bioone.orgcore.ac.uknih.gov These studies were the first to report a peptide pheromone precursor in vertebrates. core.ac.uknih.gov
RNA Sequencing and Differential Gene Expression Analysis in Pheromone-Producing Tissues
RNA sequencing (RNA-Seq) provides a comprehensive view of the transcriptome, allowing for the identification and quantification of all RNA molecules in a sample. Differential gene expression analysis compares gene expression levels between different conditions or tissues.
Whole transcriptome sequencing (RNA-Seq) has been applied to study gene expression in pheromone-producing tissues, such as the abdominal glands of newts and the breeding glands of anurans that express Sodefrin precursor-like factors (SPFs). oup.comnih.govnih.govresearchgate.net RNA-Seq of the dorsal gland of Cynops pyrrhogaster yielded a large number of reads, a significant portion of which mapped to SPF-family transcripts, including Sodefrin transcripts. researchgate.net Differential gene expression analysis can reveal genes that are highly expressed in these glands, potentially including enzymes involved in pheromone processing and maturation.
RNA sequencing has also been used in comparative studies of SPF occurrence in male breeding glands across different anuran species, showing elevated expression levels of SPFs in the breeding glands of multiple frog families. oup.comnih.gov This suggests independent recruitment of these proteins in different lineages. oup.comnih.gov
Comparative Genomics for Pheromone System Evolution
Comparative genomics involves comparing the genomes of different species to understand evolutionary relationships and the evolution of specific gene families or systems.
Comparative genomic approaches have been used to investigate the evolution of the Sodefrin precursor-like factor (SPF) pheromone system in salamanders and anurans. oup.comnih.govstevanjarnold.comoup.comoregonstate.edu These studies indicate that the SPF system is ancient, with a courtship function in early salamanders. oup.com Comparative analyses show that SPFs originated from vertebrate three-finger proteins and diversified through gene duplications in salamanders, while remaining a single copy in frogs. oup.com Comparative genomics, combined with transcriptomics and phylogenetics, has revealed that the decapeptide Sodefrin was cleaved from larger SPF precursors and originated through a genetic insertion and frameshift in an ancestral Cynops lineage. oup.com This led to the birth of a new decapeptide with a rapidly evolved pheromone function. oup.com Comparative genomics also highlights the rapid evolution and diversification of pheromone genes like SPF and Plethodontid Receptivity Factor (PRF), often driven by positive selection, which may contribute to reproductive isolation and speciation. stevanjarnold.comoregonstate.edu
Proteomic and Metabolomic Investigations
Proteomics is the large-scale study of proteins, while metabolomics is the study of the complete set of small molecules (metabolites) within a biological sample. These approaches provide insights into the expressed proteins and metabolic pathways involved in pheromone production and function.
Proteomic investigations have been conducted to identify proteins present in pheromone-producing glands and secretions. oup.comnih.govresearchgate.netresearcher.liferesearchgate.net Proteomic analysis of male breeding glands in anurans has been combined with transcriptomics and comparative phylogenetics to investigate SPF occurrence. oup.comnih.gov Studies on Cynops pyrrhogaster have shown high congruence between transcriptome and proteome expression data for SPF-family transcripts, indicating that the RNA-Seq data reflect the SPF proteins secreted during courtship. researchgate.net Proteomics can help identify the mature forms of pheromones and other secreted proteins that may be part of a multi-component pheromone system. researchgate.netresearchgate.net
Metabolomic investigations in chemical ecology aim to identify and study small molecules that act as mediators in organismal interactions, including pheromones. researchgate.netmdpi.com While general metabolomics is discussed as a tool in chemical ecology researchgate.net, specific detailed research findings solely focused on the metabolome directly related to Sodefrin production or function were not extensively detailed in the provided search results, beyond the identification of Sodefrin itself as a peptide metabolite. However, metabolomics, alongside transcriptomics and proteomics, is recognized as a valuable tool for a comprehensive understanding of the chemical signals and metabolic pathways involved in pheromone systems. researchgate.netmdpi.combarrierreef.org
Here is a table summarizing some research findings related to Sodefrin and the discussed methodologies:
| Methodology | Key Finding | Organism(s) | Source(s) |
| Calcium Imaging | Sodefrin increases intracellular calcium in female newt vomeronasal cells in a concentration-dependent and species-specific manner. | Cynops pyrrhogaster | nih.gov |
| Immunoassay | Sodefrin is localized in abdominal gland epithelial cells and its content is hormone-dependent. | Cynops pyrrhogaster | nih.govbioscientifica.comresearchgate.net |
| cDNA Sequencing | Isolation and sequencing of Sodefrin and Sodefrin-like peptide precursor cDNAs. | Cynops pyrrhogaster, Cynops ensicauda | bioone.orgcore.ac.uknih.gov |
| RNA Sequencing | Elevated SPF expression in anuran breeding glands; Sodefrin transcripts expressed in newt dorsal gland. | Anurans, Cynops pyrrhogaster | oup.comnih.govresearchgate.net |
| Comparative Genomics | SPF system is ancient; Sodefrin originated from SPF precursors via genetic insertion and frameshift. | Salamanders, Anurans | oup.com |
| Proteomics | Identification of SPF proteins secreted during courtship; congruence with transcriptome data. | Cynops pyrrhogaster, Anurans | oup.comnih.govresearchgate.net |
| Metabolomics | (General application in chemical ecology, Sodefrin as a peptide metabolite) | Various, Cynops pyrrhogaster | researchgate.netmdpi.combarrierreef.org |
Identification of Secreted Pheromones and Associated Proteins via Proteomics
Proteomic studies have revealed that Sodefrin is part of a broader system of courtship pheromones in newts and other amphibians. Sodefrin itself is a decapeptide derived from a larger precursor protein researchgate.netresearchgate.net. Research utilizing transcriptomics and proteomics has identified Sodefrin Precursor-Like Factors (SPFs) as key protein pheromones secreted by male newts researchgate.netroyalsocietypublishing.orgnih.govoup.com. These SPF proteins are typically around 20 kDa in size and are actively secreted, for instance, during tail-fanning behavior in aquatically courting species royalsocietypublishing.orgoup.com.
Mass spectrometry-based proteomics has been employed to characterize the proteins present in the secretions of male breeding glands researchgate.netoup.com. These analyses confirm that SPF proteins are abundantly secreted oup.com. While Sodefrin is a distinct decapeptide, it originates from a precursor that shows sequence similarity to SPF proteins, highlighting an evolutionary link within amphibian pheromone systems researchgate.netroyalsocietypublishing.org. Studies have shown that multiple SPF transcripts are highly expressed in the dorsal gland of Cynops pyrrhogaster, and proteome analysis of the surrounding water during courtship confirms the effective secretion of this protein blend researchgate.netnih.gov.
The use of proteomics has extended beyond newts, with studies in other amphibians, such as turtles and frogs, also identifying SPF proteins in male breeding glands, suggesting a broader role for this protein family in amphibian chemical communication oup.comtandfonline.com.
Metabolomic Profiling of Pheromone Biosynthesis Pathways and Associated Metabolites
Investigating the biosynthesis of Sodefrin involves understanding the enzymatic processes that cleave the decapeptide from its precursor protein. While comprehensive metabolomic profiling specifically detailing the entire Sodefrin biosynthesis pathway is not extensively documented in the provided search results, some insights into the processing have emerged.
Enzymatic assays have been developed to demonstrate the presence of proteolytic enzymes in the abdominal gland capable of generating Sodefrin from its precursor molecule cenmed.com. Using synthetic substrates, such as Boc-Leu-Gly-Arg-AMC, researchers have shown that crude extracts from the abdominal gland can hydrolyze these substrates, indicating the presence of enzymes responsible for cleaving the precursor cenmed.com. This suggests that the final step in Sodefrin production involves specific proteolytic cleavage events.
Further research in metabolomics, particularly integrated with transcriptomics, holds potential to fully elucidate the metabolic pathways and associated metabolites involved in the synthesis and processing of Sodefrin and other related pheromones frontiersin.orgmdpi.compherobase.com. Studies on male glands in the context of chemical profiles and biosynthetic pathways have been noted, indicating ongoing efforts in this area pherobase.comresearcher.life.
Structure-Activity Relationship (SAR) Studies of Sodefrin
Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a molecule affect its biological activity wikipedia.org. For peptide pheromones like Sodefrin, SAR involves examining the role of individual amino acids and their sequence in eliciting a specific behavioral response.
Sodefrin is a decapeptide with the sequence Ser-Ile-Pro-Ser-Lys-Asp-Ala-Leu-Leu-Lys researchgate.netbiosynth.com. Research has shown that synthetic Sodefrin exhibits female-attracting activity similar to the native peptide, confirming its role as a functional pheromone researchgate.net.
Crucially, SAR studies in the context of Sodefrin have highlighted the importance of its specific amino acid sequence for species-specific activity. A variant of Sodefrin, known as Silefrin, found in the sword-tailed newt Cynops ensicauda, differs from C. pyrrhogaster Sodefrin by substitutions at specific positions: Leucine replaces Proline at position 3, and Glutamine replaces Leucine at position 8 researchgate.net. This structural difference results in a loss of the ability to attract C. pyrrhogaster females, demonstrating the species-specificity conferred by these amino acid substitutions researchgate.net. This natural variation provides valuable insights into the structural determinants of Sodefrin's pheromonal activity.
While detailed systematic SAR studies involving extensive modifications of each amino acid position and their impact on activity are not explicitly detailed in the provided information, the comparison between Sodefrin and Silefrin serves as a foundational example of how structural changes influence biological function in this peptide pheromone. General principles of peptide SAR studies involve systematic modification to understand ligand-receptor interactions nih.gov.
Future Directions and Unexplored Avenues in Sodefrin Research
Elucidation of Novel Sodefrin-Associated Biological Targets
While the vomeronasal organ is known to be a primary target for sodefrin, the full spectrum of biological targets and the downstream signaling pathways activated by sodefrin and its variants remain to be fully elucidated core.ac.uknih.govresearchgate.net. Future research should focus on identifying the specific receptors in the vomeronasal epithelium and potentially other tissues that bind to sodefrin and related SPF proteins. Techniques such as ligand-binding assays, receptor cloning, and functional expression studies are crucial for this. Understanding the molecular interaction between pheromone and receptor is key to deciphering the precise mechanisms underlying the behavioral and physiological responses observed in newts. Furthermore, investigating intracellular signaling cascades triggered by pheromone binding will provide a more complete picture of how the chemical signal is transduced into a biological response.
Comprehensive Multi-Omics Integration for Systems-Level Understanding of Pheromone Function
A systems-level understanding of sodefrin's function requires the integration of data from multiple omics disciplines. Transcriptomics can reveal the genes involved in the synthesis, processing, and secretion of sodefrin and SPF proteins, as well as the genes regulated in target tissues upon pheromone exposure researchgate.netnih.gov. Proteomics can provide insights into the diversity of SPF proteins and other potential pheromonal components present in glandular secretions researchgate.netnih.gov. Metabolomics could help identify other small molecules that might act synergistically with sodefrin or modulate its activity. Integrating these datasets with behavioral and physiological data will allow for the construction of comprehensive networks illustrating the complex interplay of genes, proteins, and metabolites in mediating pheromone communication. This multi-omics approach has already proven valuable in understanding SPF pheromones in other amphibians nih.gov.
Development of Advanced Analytical Techniques for Pheromone Profiling
The study of pheromones, particularly in aquatic environments and from small glands, presents analytical challenges. Developing more sensitive and specific analytical techniques is essential for future progress. Advanced mass spectrometry-based methods, coupled with sophisticated separation techniques like high-performance liquid chromatography (HPLC), can improve the detection and identification of low-abundance sodefrin variants and other potential signaling molecules in biological samples core.ac.ukelsevier.com. Miniaturization of sampling methods and the development of non-invasive techniques are also critical, especially when studying endangered or small species. Techniques allowing for the in situ analysis of pheromone release and detection would provide valuable spatial and temporal resolution.
Investigation of Cross-Species Chemical Communication Modulated by Sodefrin-like Peptides
While sodefrin is known for its species-specific attraction in Cynops pyrrhogaster, the existence of sodefrin variants like silefrin in Cynops ensicauda and caudarin in C. ensicauda subspecies highlights the diversification of these peptide signals core.ac.uknih.govnih.govmdpi.com. Investigating the evolutionary pressures that drive this diversification and the extent of cross-species communication or reproductive isolation mediated by these variants is a key area for future research oregonstate.edunih.gov. Studies could involve behavioral assays with different Cynops species and subspecies exposed to various sodefrin variants and SPF proteins. Furthermore, comparative genomic and transcriptomic analyses of pheromone synthesis pathways and receptor genes across different species can shed light on the molecular basis of species specificity and the evolution of chemical communication systems. Research into sodefrin precursor proteins across various amphibian lineages, including anurans, suggests independent recruitment of these factors in sexual signaling oup.comresearcher.liferesearchgate.net.
Q & A
Q. What methodologies are most effective for detecting and quantifying sodefrin in amphibian glandular secretions?
Sodefrin, a decapeptide pheromone, is typically identified using a combination of RNA sequencing (RNA-seq) to locate gene transcripts and mass spectrometry to confirm peptide presence in glandular extracts . For quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed with synthetic sodefrin as a reference standard. Researchers must account for tissue-specific expression variations (e.g., dorsal vs. mental glands) and validate results with immunohistochemistry using species-specific antibodies .
Q. How can researchers design behavioral assays to validate sodefrin’s role in courtship behavior?
Experimental designs should include controlled exposure trials where synthetic sodefrin is applied to conspecifics or substrates. Key metrics include:
- Response latency : Time taken for a female to approach a sodefrin-treated area.
- Duration of interaction : Sustained courtship behaviors (e.g., tail-fanning in newts).
- Negative controls : Use of scrambled peptides or solvent-only treatments to rule out non-specific effects. Behavioral assays must replicate natural environmental conditions (e.g., humidity, temperature) to ensure ecological validity .
Advanced Research Questions
Q. How should conflicting data on sodefrin precursor-like factor (SPF) expression levels be resolved across transcriptomic studies?
Discrepancies in SPF transcript abundance (e.g., 15.2% sodefrin vs. 42.8% uncleaved SPF-α transcripts ) may arise from:
- Temporal factors : Sampling during different reproductive phases.
- Technical variability : Differences in RNA-seq library preparation or read-mapping thresholds. To resolve contradictions, researchers should:
- Perform longitudinal studies across breeding cycles.
- Validate RNA-seq data with qPCR for specific isoforms.
- Use bioinformatics tools (e.g., Cufflinks, DESeq2) to normalize expression data and identify outliers .
Q. What experimental frameworks are optimal for studying the interaction between sodefrin and multi-component pheromone systems?
Sodefrin likely operates within a synergistic network of pheromones (e.g., SPF proteins). A tiered approach is recommended:
- Step 1 : Use co-immunoprecipitation (Co-IP) to identify protein complexes in glandular secretions.
- Step 2 : Conduct dose-response experiments to assess additive or inhibitory effects of sodefrin with other pheromones.
- Step 3 : Apply computational modeling (e.g., systems biology frameworks) to predict signal integration in receiver neural pathways .
Q. How can researchers address the challenge of functional redundancy in sodefrin homologs across salamandrid species?
Functional redundancy complicates phenotype-genotype correlations. Solutions include:
- Knockdown experiments : Use CRISPR/Cas9 or RNA interference to silence sodefrin-specific transcripts and observe behavioral changes.
- Cross-species bioassays : Test heterospecific pheromones to identify conserved vs. species-specific effects.
- Phylogenetic analysis : Map sodefrin gene evolution against courtship behavior diversification in Salamandridae .
Methodological Considerations
Q. What statistical tools are critical for analyzing sodefrin’s dose-dependent effects on behavior?
- Generalized linear mixed models (GLMMs) : Account for individual variability and repeated measures.
- Receiver operating characteristic (ROC) curves : Determine the threshold concentration eliciting a behavioral response.
- Principal component analysis (PCA) : Reduce dimensionality in multi-pheromone interaction datasets .
Q. How should researchers balance ecological validity and experimental control in field vs. lab studies of sodefrin?
- Field studies : Prioritize observational data on natural courtship contexts but face challenges in controlling confounding variables (e.g., predator presence).
- Lab studies : Use semi-natural arenas with controlled lighting and substrate conditions. Validate lab findings with field playback experiments using synthetic sodefrin .
Data Interpretation Frameworks
Q. What criteria should guide the prioritization of contradictory hypotheses about sodefrin’s evolutionary conservation?
Apply the FINER framework to evaluate hypotheses:
- Feasible : Can the hypothesis be tested with available genomic/behavioral tools?
- Novel : Does it address gaps in pheromone signaling evolution?
- Ethical : Are experimental manipulations (e.g., gene editing) justifiable for non-model species?
- Relevant : Does it clarify broader mechanisms of chemical communication?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
